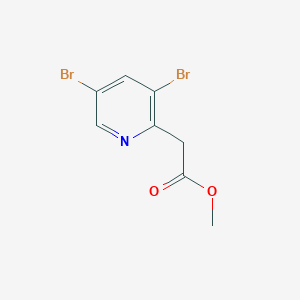

Methyl 2-(3,5-dibromopyridin-2-yl)acetate

Description

Methyl 2-(3,5-dibromopyridin-2-yl)acetate (CAS No. 698970-84-2) is a pyridine derivative with the molecular formula C₇H₆Br₂NO₂ and a molecular weight of 216.03 g/mol . The compound features a pyridine ring substituted with bromine atoms at positions 3 and 5, alongside an acetoxymethyl group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing bromine substituents, which enhance the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution and cross-coupling reactions.

Properties

IUPAC Name |

methyl 2-(3,5-dibromopyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-13-8(12)3-7-6(10)2-5(9)4-11-7/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWMOFJQCJLZRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3,5-dibromopyridin-2-yl)acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method includes the bromination of 3,5-dibromopyridine with bromine in the presence of a catalyst, followed by the esterification of the resulting dibromopyridine with methanol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3,5-dibromopyridin-2-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form debrominated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.

Oxidation Products: Oxidized derivatives such as pyridine N-oxides.

Reduction Products: Debrominated pyridine derivatives.

Scientific Research Applications

Methyl 2-(3,5-dibromopyridin-2-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dibromopyridin-2-yl)acetate involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and interaction with biological molecules. The ester group can undergo hydrolysis, releasing the active pyridine derivative, which can then interact with enzymes or receptors in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical properties of Methyl 2-(3,5-dibromopyridin-2-yl)acetate and its analogs:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents (Pyridine Positions) | Functional Group | Similarity Score |

|---|---|---|---|---|---|---|

| This compound | 698970-84-2 | C₇H₆Br₂NO₂ | 216.03 | 3-Br, 5-Br | Methyl ester | 1.00 (Reference) |

| 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid | N/A | C₈H₈BrNO₂ | 230.06 | 3-Br, 6-CH₃ | Carboxylic acid | 0.98 |

| Methyl 2-(3-bromopyridin-2-yl)acetate | 192642-95-8 | C₈H₈BrNO₂ | 198.03 | 3-Br | Methyl ester | 0.92 |

| Methyl 2-(5-bromopyridin-2-yl)acetate | 917023-06-4 | C₈H₈BrNO₂ | 198.03 | 5-Br | Methyl ester | 0.97 |

| Ethyl 2-(3,5-dibromopyridin-2-yl)acetate | 1803830-54-7 | C₉H₈Br₂NO₂ | 230.04 | 3-Br, 5-Br | Ethyl ester | 0.92 |

Key Observations :

- Bromine Substitution: The presence of two bromine atoms in this compound increases its molecular weight by ~18 g/mol compared to mono-bromo analogs (e.g., Methyl 2-(3-bromopyridin-2-yl)acetate) .

- Ester vs. Carboxylic Acid : The carboxylic acid derivative (2-(3-Bromo-6-methylpyridin-2-yl)acetic acid) exhibits higher polarity and lower lipophilicity than the methyl ester, impacting solubility in organic solvents .

- Alkyl Chain Length : Replacing the methyl ester with an ethyl group (e.g., Ethyl 2-(3,5-dibromopyridin-2-yl)acetate) marginally increases molecular weight and lipophilicity, which may influence pharmacokinetic properties in drug design .

Nucleophilic Aromatic Substitution (NAS)

This compound undergoes NAS more readily than mono-bromo derivatives due to the dual electron-withdrawing bromine atoms, which activate the pyridine ring toward nucleophiles. For example, in amination reactions, the dibromo compound reacts with aromatic amines (e.g., 4-hydroxy-2,6-dioxo-5-pyrimidinyl derivatives) at room temperature in acetic acid, yielding β-heteroaryl-α,β-didehydro-α-amino acid derivatives .

Horner–Wadsworth–Emmons (HWE) Reactions

The methyl ester group in the target compound enables participation in HWE reactions to synthesize α,β-unsaturated esters. Compared to Still–Gennari reagents (e.g., Methyl 2-[Bis(benzylthio)phosphoryl]acetate), this compound may exhibit altered stereoselectivity due to bromine-induced steric effects .

Cross-Coupling Reactions

The dibromo substitution pattern makes the compound a candidate for Suzuki-Miyaura couplings. Ethyl 2-(3,5-dibromopyridin-2-yl)acetate, with its ethyl ester, shows similar reactivity but may require adjusted catalyst systems due to differences in solubility .

Biological Activity

Methyl 2-(3,5-dibromopyridin-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of pyridine featuring two bromine substituents at the 3 and 5 positions of the pyridine ring. The compound can be represented as follows:

This structure contributes to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research indicates that derivatives of dibromopyridine exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that compounds similar to this compound demonstrate MIC values ranging from to against various strains of bacteria, including Mycobacterium tuberculosis .

- Mechanism of Action : The antimicrobial effects are often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assays have been performed using various cell lines to evaluate the safety profile of this compound:

- Cell Lines Used : Commonly used cell lines include VERO (kidney epithelial cells from African green monkeys) and RAW 264.7 (mouse macrophages). The MTT assay is frequently employed to assess cell viability .

- Results : The cytotoxic effects varied significantly among different studies. For example, one study reported an IC50 value of for a related compound against RAW 264.7 cells .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of compounds related to this compound:

| Study | Compound | Target | Activity | IC50/MIC |

|---|---|---|---|---|

| Xu et al. (2019) | Thiosemicarbazones | M. tuberculosis | Antimicrobial | |

| Alegaon et al. (2020) | Dibromopyridine derivatives | VERO cells | Cytotoxicity | |

| Bhalerao et al. (2017) | Pyridine derivatives | RAW 264.7 cells | Cytotoxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.